![molecular formula C21H26N4O3 B5658808 (1S*,5R*)-6-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-3-(pyridin-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5658808.png)
(1S*,5R*)-6-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-3-(pyridin-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane
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Overview
Description
The compound is part of a class of chemicals known for their potential in treating cognitive deficits associated with psychiatric or neurological conditions, such as schizophrenia and Alzheimer's disease. These compounds, specifically alpha 7 nicotinic acetylcholine receptor agonists, have been identified for their selective, potent properties and excellent pharmaceutical profiles, including high oral bioavailability and effective brain penetration, supporting the hypothesis of their therapeutic potential (O'Donnell et al., 2010).
Synthesis Analysis
The synthesis involves complex chemical reactions aimed at achieving high selectivity and potency. Research has detailed methodologies for synthesizing related structures, highlighting the importance of precise conditions for achieving the desired chemical properties and stereochemistry (Sato et al., 1983).
Molecular Structure Analysis
The molecular structure of compounds in this class has been studied extensively to understand their pharmacological potential. Crystal structure determinations and NMR spectroscopy are commonly used to study the conformational preferences of these compounds, which are crucial for their biological activity (Fernández et al., 1995).
Chemical Reactions and Properties
The chemical reactivity and properties are significant for understanding how these compounds interact with biological targets. Studies have explored their reactivity under various conditions, providing insights into their stability, reactivity, and interaction with receptors (Weigl et al., 2002).
Physical Properties Analysis
The physical properties, such as vaporization enthalpies and crystal packing, offer crucial information for the compound's formulation and delivery. Research has examined these aspects for similar compounds, shedding light on their behavior in different states and conditions (Lipkind et al., 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity with various agents and stability under different conditions, are essential for the development of therapeutically effective drugs. Studies have detailed the synthetic routes and chemical transformations necessary for producing structurally related compounds with desired properties (Dotsenko et al., 2007).
properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[(1S,5R)-3-(pyridine-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-14-19(15(2)28-23-14)7-8-20(26)25-12-16-5-6-18(25)13-24(11-16)21(27)17-4-3-9-22-10-17/h3-4,9-10,16,18H,5-8,11-13H2,1-2H3/t16-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFPVJOKQRVWND-FUHWJXTLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CC3CCC2CN(C3)C(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2C[C@H]3CC[C@@H]2CN(C3)C(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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